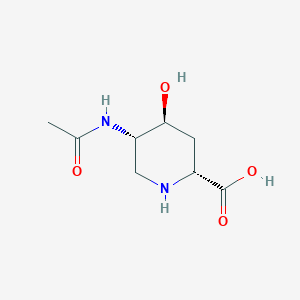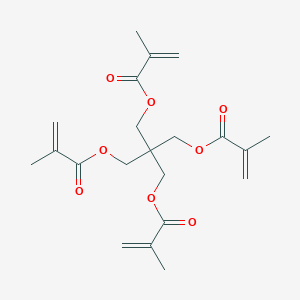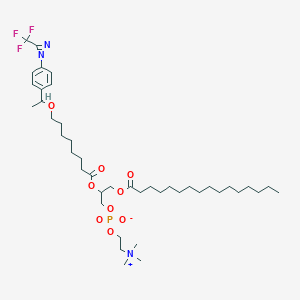
(2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid, commonly known as AHP, is a chiral amino acid that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. AHP is a derivative of the natural amino acid hydroxyproline and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of AHP is not fully understood. AHP is believed to interact with various enzymes and receptors in the body, leading to changes in their activity and function. AHP-containing peptides have been shown to exhibit enhanced binding affinity and selectivity towards their target receptors, leading to improved therapeutic efficacy.
Biochemical and Physiological Effects:
AHP-containing peptides have been shown to exhibit various biochemical and physiological effects, including improved stability, potency, and selectivity. AHP-containing peptides have also been shown to exhibit improved pharmacokinetic properties, such as increased half-life and reduced clearance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AHP-containing peptides in lab experiments include enhanced stability, potency, and selectivity, as well as improved pharmacokinetic properties. The limitations of using AHP-containing peptides in lab experiments include the cost and complexity of synthesis, as well as the limited availability of commercial sources.
Orientations Futures
For the study of AHP include the development of novel synthetic methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its interactions with various enzymes and receptors in the body.
Méthodes De Synthèse
AHP can be synthesized using various methods, including the Strecker synthesis, Mannich reaction, and reductive amination. The Strecker synthesis involves the reaction of aldehydes or ketones with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired product. The Mannich reaction involves the reaction of aldehydes or ketones with primary amines and formaldehyde, followed by acid-catalyzed dehydration to yield the desired product. Reductive amination involves the reaction of aldehydes or ketones with primary amines in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride, to yield the desired product. Each method has its advantages and limitations, and the choice of method depends on the desired yield, purity, and cost-effectiveness.
Applications De Recherche Scientifique
AHP has been extensively studied for its potential applications in the field of drug discovery and development. AHP is a chiral amino acid that can be used as a building block for the synthesis of novel peptides and peptidomimetics. AHP-containing peptides have been shown to exhibit enhanced stability, potency, and selectivity compared to their non-AHP-containing counterparts. AHP-containing peptides have been investigated for their potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
114826-78-7 |
|---|---|
Nom du produit |
(2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid |
Formule moléculaire |
C8H14N2O4 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
(2R,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(11)10-6-3-9-5(8(13)14)2-7(6)12/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7+/m1/s1 |
Clé InChI |
GUJHBRNJWPULMB-VQVTYTSYSA-N |
SMILES isomérique |
CC(=O)N[C@H]1CN[C@H](C[C@@H]1O)C(=O)O |
SMILES |
CC(=O)NC1CNC(CC1O)C(=O)O |
SMILES canonique |
CC(=O)NC1CNC(CC1O)C(=O)O |
Synonymes |
2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2R-(2alpha,4beta,5alpha)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)


![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)



![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)



